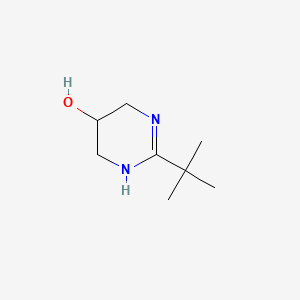
2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine
Número de catálogo B8278963
Peso molecular: 156.23 g/mol
Clave InChI: FSEACPAVFGLIME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05189166
Procedure details


The feed solution was comprised of 41.4 percent pivalic acid, 43.9 percent 1,3-diamino-2-propanol, and 14.6 percent water, corresponding to a 1/1.2/2 molar ratio, and was kept warm on a hot plate stirrer and pumped through a heated line to the catalyst bed. Pivalic acid (167.4 g, 1.64 mol), 1,3-diamino-2-propanol (177.5 g, 1.97 mol), and water (59.0 g, 3.28 mol) were pumped as a single feed to the alumina bed held at 275° C., at a rate of 1.5 g/min. A preheater tube held at 250° C. served to vaporize the feed components. A nitrogen flow rate of 210 mL/min was applied to the reactor during the run. The reactor effluent was condensed with a hot water condenser to prevent crystallization. The product consisted of an orange oil containing crystalline solid and was stripped on a rotary evaporator to remove water. A roughly equal volume of acetonitrile was added, the slurry cooled to 0° C., and crystalline product was collected on a filter and dried in a vacuum oven at 60° C. to give 139.2 g of 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine as a first crop. The mother liquor was reduced in volume to give an orange oil and placed in an oven at 80° C. overnight. After addition of acetonitrile to the resulting solid and filtration as above, an additional 60.1 g solid was obtained, which was 84 percent pure, most of the remainder being uncyclized materials. The total of 189.7 g of 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine represented a 74 percent isolated yield based on pivalic acid, and a 62 percent yield based on 1,3-diamino-2-propanol. A pure sample was prepared by recrystallization from warm CH3CN: mp 212°-214° C. (corrected, decomp); 1H NMR (D2O/CD3CN) δ 3.9 (m, 1H), 3.1 (apparent dt, 2H), 2.9 (apparent dd, 2H), 1.0 ppm (s, 3H); 13C NMR {1H} (D2O/CD3CN) δ 168.7 (1 C), 60.0 (1 C), 47.0 (2 C), 37.0 (1 C), 27.7 ppm (3 C); Anal. Calcd for C8H16N2O: C, 61.50; H, 10.32; N, 17.93. Found: C, 61.57; H, 10.50; N, 18.01.






Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][CH2:9][CH:10]([OH:13])[CH2:11][NH2:12]>O>[C:2]([C:1]1[NH:8][CH2:9][CH:10]([OH:13])[CH2:11][N:12]=1)([CH3:5])([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CN)O
|
Step Three
|
Name
|
|
|
Quantity
|
167.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
177.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CN)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was kept warm on a hot plate stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held at 275° C., at a rate of 1.5 g/min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A preheater tube held at 250° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed with a hot water condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing crystalline solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was stripped on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A roughly equal volume of acetonitrile was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystalline product was collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 60° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1NCC(CN1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 139.2 g | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
